N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide
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Overview
Description
N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H14FNO2 This compound is characterized by the presence of a cyclobutanecarboxamide core attached to a 4-fluoro-3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide typically involves the reaction of 4-fluoro-3-methoxyaniline with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of N-(4-hydroxy-3-methoxyphenyl)cyclobutanecarboxamide.
Reduction: Formation of N-(4-fluoro-3-methoxyphenyl)cyclobutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)cyclobutanecarboxamide
- N-(3-fluoro-4-methylphenyl)cyclobutanecarboxamide
- N-(4-methoxyphenyl)cyclobutanecarboxamide
Uniqueness
N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide is unique due to the presence of both a fluoro and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H14FNO2/c1-16-11-7-9(5-6-10(11)13)14-12(15)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15) |
InChI Key |
DJBXOEJJDUTHOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCC2)F |
Origin of Product |
United States |
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